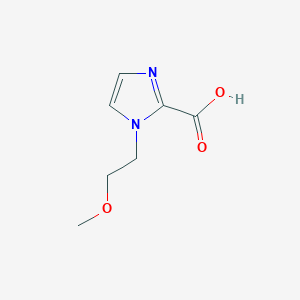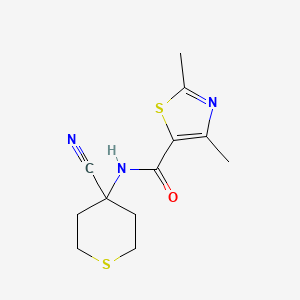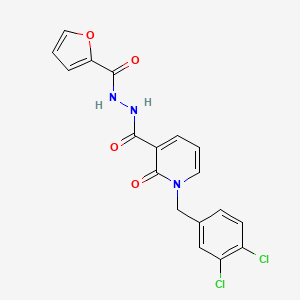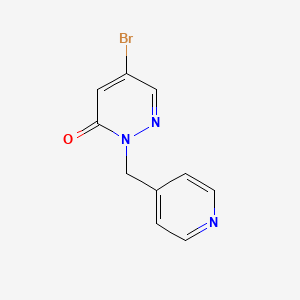
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Imidazole-2-carboxylic acid is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid” are not available, 2-Methoxyethyl compounds are often synthesized using methods such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Applications De Recherche Scientifique
Construction of Transition-Metal Coordination Polymers
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid and its derivatives demonstrate strong coordination ability and exhibit various coordination modes when used as spacers in the construction of transition-metal coordination polymers. This flexibility in coordination has been confirmed through hydrothermal reactions with metal salts, leading to the formation of polymers with diverse architectures and properties such as thermal and photoluminescence characteristics (Xiong et al., 2013).
Building Blocks for Bioactive Compounds
Synthesis of 1-(o-Hydroxyphenyl)imidazole Carboxylic Esters
The synthesized 1-(o-hydroxyphenyl)imidazole carboxylic esters, closely related to this compound, can serve as crucial building blocks for the creation of active-site model compounds of cytochrome c oxidase (CcO). The determination of pKa values of these compounds provides a foundational understanding of proton transfer processes within CcO (Collman et al., 2000).
Structural and Luminescent Properties
Metal-Organic Frameworks with Multifunctional Imidazole Dicarboxylates
Imidazole dicarboxylate ligands, including those structurally similar to this compound, have been used to synthesize metal–organic frameworks with novel architectures. These frameworks exhibit unique features such as 3D interpenetrated frameworks containing 1D hexagonal channels and supramolecular networks with face-to-face π···π stacking and H-bonds, also demonstrating solid-state luminescence properties (Lin et al., 2015).
Host for Anions
Imidazole-Based Bisphenol as a Versatile Host
An imidazole-based bisphenol, structurally related to this compound, has shown its capability to act as a host for various anions. The structure of this compound and its salts with dicarboxylic and mineral acids are characterized by strong intramolecular interactions and crystal packing in solid-state structures, driven by electrostatic and weak interactions (Nath & Baruah, 2012).
Corrosion Inhibition
Imidazole Derivatives in Corrosion Inhibition
Imidazole derivatives, including those structurally similar to this compound, have been synthesized and demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. The effectiveness of these derivatives as corrosion inhibitors is attributed to their strong adsorption capabilities and their interaction with the metal surface, as confirmed through various surface and theoretical studies (Prashanth et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with rna through complementary base pairing . This suggests that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid may also interact with RNA, thereby influencing gene expression.
Mode of Action
Based on the behavior of structurally similar compounds, it’s plausible that this compound could interact with its targets via complementary base pairing . This interaction could potentially modulate protein production, thereby affecting disease processes .
Biochemical Pathways
It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Therefore, it’s possible that this compound could influence these pathways, leading to downstream effects.
Pharmacokinetics
Studies on similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, suggest that these compounds exhibit improved potency and lower effective dose and exposure levels in humans . This could potentially be attributed to their ability to cross cell membranes and reach their molecular targets .
Result of Action
Given its potential interaction with rna, it’s plausible that this compound could influence gene expression and thereby modulate disease processes .
Action Environment
It’s worth noting that environmental contaminants, such as phthalic acid esters, can disrupt the metabolic processes of certain plant, algal, and microbial communities . Therefore, it’s possible that environmental factors could similarly influence the action of this compound.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSZKXPISDZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)


![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)






![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
